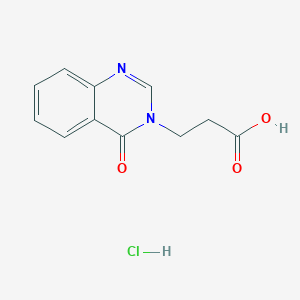

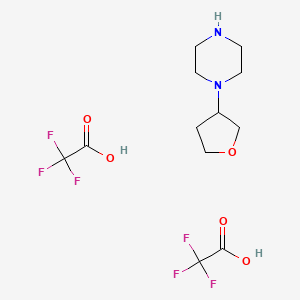

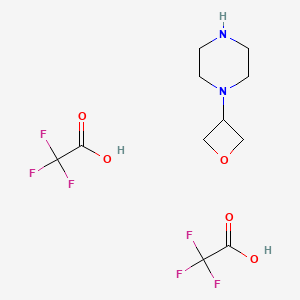

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)

説明

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis

The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is C12H18F6N2O5. Its molecular weight is 384.27 g/mol.科学的研究の応用

Antibacterial and Biofilm Inhibition

- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown potent antibacterial and biofilm inhibition activities against various bacterial strains like E. coli, S. aureus, and S. mutans. Specifically, these compounds demonstrated excellent inhibitory activities against biofilms, even more effective than Ciprofloxacin (Mekky & Sanad, 2020).

Antitumor Activity

- A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone derivatives, were synthesized and investigated for their potential anticancer activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antifungal Activity

- Compounds like (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. These compounds, particularly those with 3-trifluoromethyl substitution on the phenyl ring of piperazine, showed potent antimicrobial activities (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).

Drug Binding Studies

- Piperazine derivatives were investigated for their binding characteristics to bovine serum albumin (BSA), providing insights into their pharmacokinetic mechanisms. Studies included fluorescence spectroscopy and molecular modeling to understand the hydrophobic interactions and hydrogen bonding dynamics (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

Optical and Structural Studies

- The new organic-inorganic hybrid compound 1,4-bis (3-aminiopropyl) piperazine-1,4-dium bis(tetrafluoroborate) tetrachlorocuprate (II) was synthesized and analyzed using X-ray diffraction. It demonstrated interesting optical and thermal properties, suggesting potential applications in optoelectronics (Hadaoui, Ouerghi, Elleuch, & Kefi, 2022).

Safety And Hazards

特性

IUPAC Name |

1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWYBQJCWVDSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

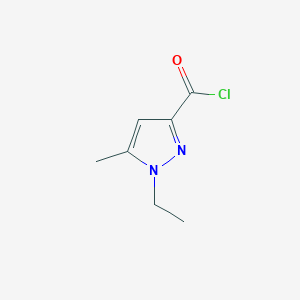

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B1404893.png)

![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)